![molecular formula C12H13Cl4N3 B2971490 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride CAS No. 2418666-73-4](/img/structure/B2971490.png)
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Multicomponent Reaction Efficiency
The Groebke–Blackburn–Bienaymé multicomponent reaction, a method for synthesizing 3-Aminoimidazo[1,2-a]pyrazines, highlights the efficiency of producing compounds with a similar structure to 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; dihydrochloride. This process is notable for its high yield and purity, indicating potential for scalable production of related compounds for research applications (Baenziger, Durantie, & Mathes, 2017).
Anticancer Activity
Research on structurally related compounds, such as 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, has demonstrated promising anticancer activities. These studies reveal significant inhibition against human lung adenocarcinoma cell line A549 and gastric cancer cell line MKN45, suggesting that compounds with the core imidazo[1,5-a]pyrazine scaffold may possess valuable anticancer properties (Liu, Zhao, & Lu, 2020).
Antibacterial Activities
Derivatives of similar compounds have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. This research underscores the potential of using the imidazo[1,5-a]pyrazine scaffold as a basis for developing new antibacterial agents, with specific derivatives showing notable efficacy (Bildirici, Şener, & Tozlu, 2007).
Structural Analysis and Synthesis
The synthesis and structural elucidation of related compounds, including X-ray crystallography, provide insight into the molecular configurations conducive to biological activity. These studies are crucial for understanding how variations in the chemical structure affect the properties and potential applications of these compounds in scientific research (Naveen et al., 2018).
Hybrid Molecule Development
Research has also focused on developing hybrid molecules integrating the imidazo[1,5-a]pyrazine structure with other biologically active motifs, such as benzimidazole. These efforts aim to enhance the therapeutic potential and specificity of these compounds, showcasing the versatility of the imidazo[1,5-a]pyrazine scaffold in medicinal chemistry (Sivaramakarthikeyan, Iniyaval, Saravanan, Lim, Mai, & Ramalingan, 2020).
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3.2ClH/c13-10-2-1-8(5-11(10)14)12-16-7-9-6-15-3-4-17(9)12;;/h1-2,5,7,15H,3-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWOOGUFIOBVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC(=C(C=C3)Cl)Cl)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

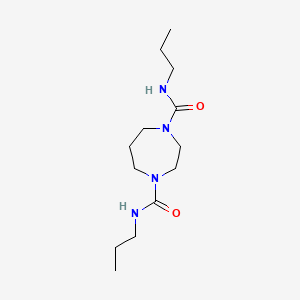

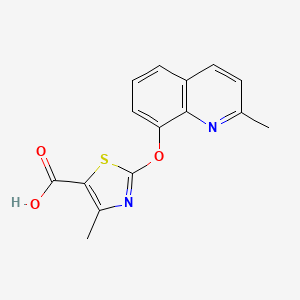

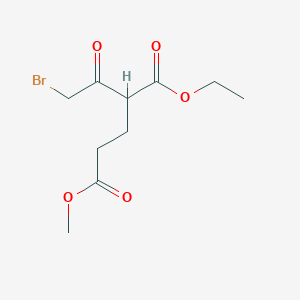
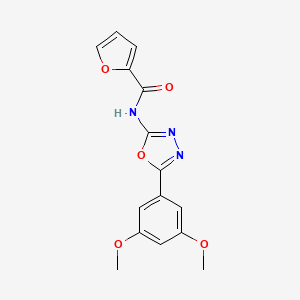
![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)
![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2971421.png)
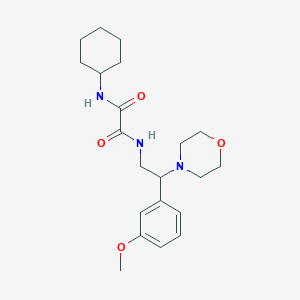
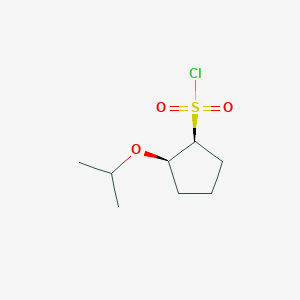
![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)

